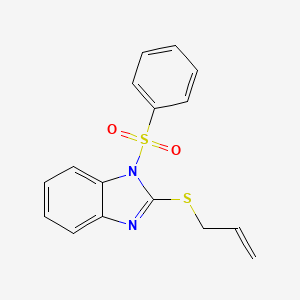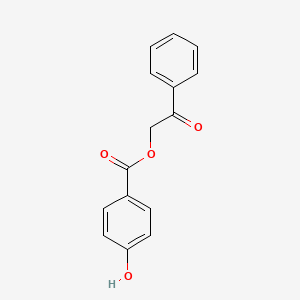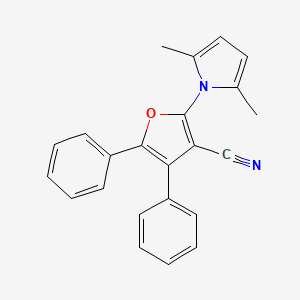
2-(2-Oxo-benzooxazol-3-yl)-N-m-tolyl-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide typically involves the condensation of 3-methyl aniline with 2-(2-oxo-1,3-benzoxazol-3-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole oxides, while reduction can produce hydroxyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide: can be compared with other benzoxazole derivatives, such as:
Uniqueness
The uniqueness of N-(3-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group may impart distinct properties compared to other derivatives, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C16H14N2O3 |
|---|---|
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
N-(3-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C16H14N2O3/c1-11-5-4-6-12(9-11)17-15(19)10-18-13-7-2-3-8-14(13)21-16(18)20/h2-9H,10H2,1H3,(H,17,19) |
Clé InChI |
ANWDNHMDXKBFNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B12494206.png)

![2-[5-(2-chlorobenzyl)-2-hydroxyphenyl]quinazolin-4(3H)-one](/img/structure/B12494229.png)
![4-methyl-N-[(3-methylphenyl)methyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12494235.png)
![2-[2-(2,3-Dioxoindol-1-YL)-N-[(4-fluorophenyl)methyl]acetamido]-N-(4-methoxyphenyl)-3-methylbutanamide](/img/structure/B12494252.png)
![N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12494253.png)
![2-azido-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B12494254.png)
![tert-butyl {1-[(3-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B12494270.png)
![Methyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12494276.png)
![Methyl 5-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12494281.png)


